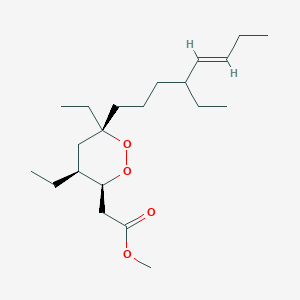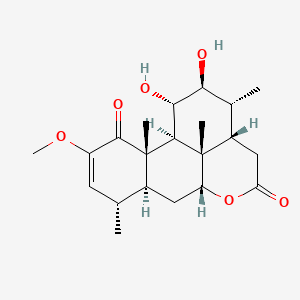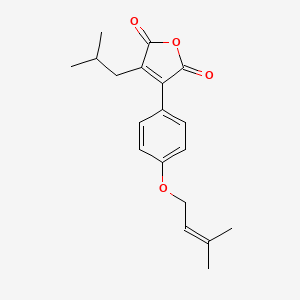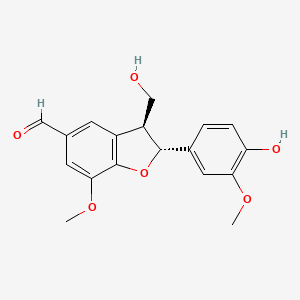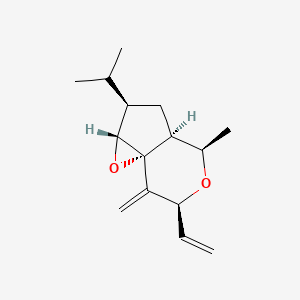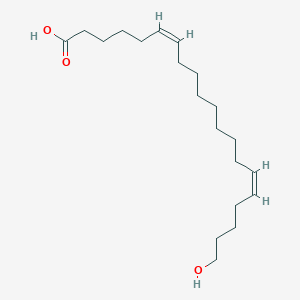
20-HEDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-HEDE is a derivative of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids. This compound is known for its role as an antagonist to 20-hydroxy-arachidonic acid, a significant eicosanoid involved in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-HEDE typically involves the hydroxylation of eicosadienoic acid. The process includes the use of specific catalysts and controlled reaction conditions to ensure the correct stereochemistry of the product. The reaction is usually carried out in an organic solvent like DMSO, and the product is purified through chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale hydroxylation reactions under stringent conditions to maintain product purity and yield. The process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
20-HEDE undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler eicosadienoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized or reduced forms of the original compound, each with distinct biological activities .
Scientific Research Applications
20-HEDE has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of eicosanoid pathways and their derivatives.
Biology: The compound is studied for its role in cellular signaling and its effects on cell proliferation and invasion.
Mechanism of Action
The mechanism of action of 20-HEDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in the hydroxylation of arachidonic acid, such as cytochrome P450 enzymes.
Comparison with Similar Compounds
Similar Compounds
20-hydroxy-arachidonic acid: A closely related eicosanoid with significant biological activity.
6,15-eicosadienoic acid: The parent compound without the hydroxyl group.
20-hydroxy-eicosatetraenoic acid: Another hydroxylated eicosanoid with distinct biological functions.
Uniqueness
20-HEDE is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other eicosanoids. Its role as an antagonist to 20-hydroxy-arachidonic acid further highlights its importance in modulating eicosanoid signaling pathways .
Properties
Molecular Formula |
C20H36O3 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(6Z,15Z)-20-hydroxyicosa-6,15-dienoic acid |
InChI |
InChI=1S/C20H36O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h8-11,21H,1-7,12-19H2,(H,22,23)/b10-8-,11-9- |
InChI Key |
RYHYNNWEPYGEEH-WGEIWTTOSA-N |
SMILES |
C(CCCC=CCCCCC(=O)O)CCCC=CCCCCO |
Isomeric SMILES |
C(CCC/C=C\CCCCC(=O)O)CCC/C=C\CCCCO |
Canonical SMILES |
C(CCCC=CCCCCC(=O)O)CCCC=CCCCCO |
Synonyms |
20-HEDE 20-hydroxyeicosa-6(Z),15(Z)-dienoic acid WIT002 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


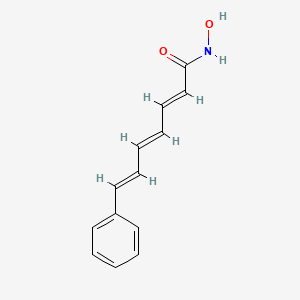
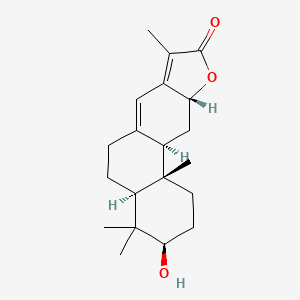

![2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone](/img/structure/B1246865.png)
![(1S,4S,7S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosane-3,6,9,12,15,18,21-heptone](/img/structure/B1246867.png)
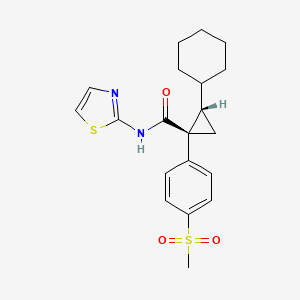
![1-[(2R)-2-(hydroxymethyl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one](/img/structure/B1246870.png)
